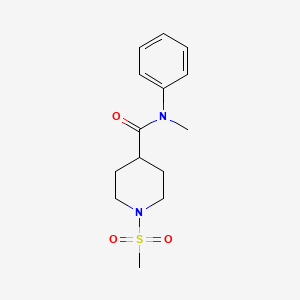

![molecular formula C14H12N4S3 B5092079 3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine](/img/structure/B5092079.png)

3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Thiadiazole is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . It is a core structure in various biologically active compounds, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial agents .

Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized by various methods. For example, they can be prepared by a nucleophilic substitution reaction of the appropriate ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt .Molecular Structure Analysis

The molecular structure of a 1,3,4-thiadiazole derivative is determined by its substituents. The presence of the =N-C-S moiety and strong aromaticity of the ring are requirements for low toxicity and in vivo stability .Chemical Reactions Analysis

1,3,4-Thiadiazoles can participate in various chemical reactions due to their unique structure. For example, they can produce mesoionic salts and strongly interact with biomolecules (proteins and DNA) .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives depend on their specific structure. For example, 1,3,4-thiadiazole-2,5-diamine has a molecular weight of 117.15 and is stored in a refrigerator .Aplicaciones Científicas De Investigación

Antibacterial Activity

1,3,4-Thiadiazole molecules, including “3,3’-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine”, have been synthesized and studied for their antibacterial activity . They have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .

Antifungal Activity

In addition to antibacterial properties, 1,3,4-thiadiazole compounds have also demonstrated a broad spectrum of activity against various pathogens, making them potential candidates for the synthesis of new potent antifungal agents .

DNA Binding

The interaction of 1,3,4-thiadiazole molecules with calf thymus-DNA (CT-DNA) has been investigated using UV-vis spectroscopic methods . This suggests potential applications in the field of genetics and molecular biology.

Pharmacological Properties

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of pharmacological properties . They are present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Fluorescent Probes

Substituted 1,3,4-thiadiazole has shown the property of excited state intramolecular proton transfer (ESIPT), making it useful in the design and synthesis of “turn-on” fluorescent probes .

Structural Units of Biologically Active Molecules

1,3,4-Thiadiazole is a common and integral feature of a variety of natural products and medicinal agents . It is a versatile scaffold in drug discovery, contributing to the structural diversity and biological activity of these compounds .

Mecanismo De Acción

Target of Action

Compounds with a 1,3,4-thiadiazole scaffold have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . These activities suggest that the compound may interact with a range of biological targets.

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interfere with dna synthesis, inhibiting the replication of both human tumor and bacterial cells . The presence of the thione group indicates that the reaction occurred as N-alkylation .

Result of Action

1,3,4-thiadiazole derivatives have been reported to exhibit anti-inflammatory effects, with inhibition in paw edema . Additionally, some 1,3,4-thiadiazole derivatives have shown considerable antibacterial activity .

Action Environment

It is generally recommended to store similar compounds in a cool, dark place .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-bis(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S3/c1-3-11(7-15-5-1)9-19-13-17-18-14(21-13)20-10-12-4-2-6-16-8-12/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSAEIDRAWCIHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(S2)SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5092006.png)

![3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)

![3-bromo-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5092024.png)

![2-(2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5092028.png)

![2,2-dibromo-N'-[1-(2,5-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B5092046.png)

![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis[5-(acetyloxy)benzoic acid]](/img/structure/B5092048.png)

![N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5092059.png)

![N-1,3-benzodioxol-5-yl-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5092066.png)

![4-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]butanamide](/img/structure/B5092073.png)

![3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5092078.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092090.png)

![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092092.png)

![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)